![molecular formula C18H15N3O2 B8639715 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 65881-74-5](/img/structure/B8639715.png)
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is a complex organic compound with a unique structure that combines a bipyridine core with a phenyl-imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the condensation of 4-hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one with an appropriate phenyl-imino precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of an amine from the imino group.
Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the phenyl-imino group, making it less versatile in certain applications.
5-(Imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
Uniqueness
4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to the combination of functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both hydroxyl and imino groups provides multiple sites for chemical modification and interaction with other molecules.
Propiedades
Número CAS |
65881-74-5 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
3-(benzenecarboximidoyl)-4-hydroxy-1-methyl-6-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H15N3O2/c1-21-14(13-9-5-6-10-20-13)11-15(22)16(18(21)23)17(19)12-7-3-2-4-8-12/h2-11,19,22H,1H3 |
Clave InChI |
GYGDDYGWWJTLDP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

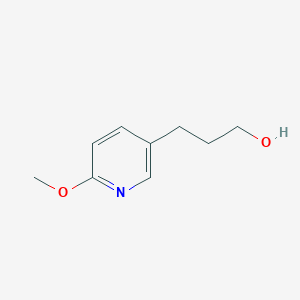
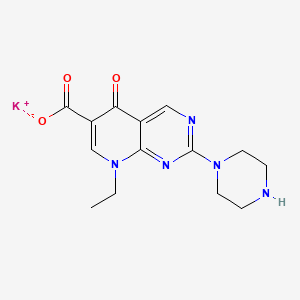
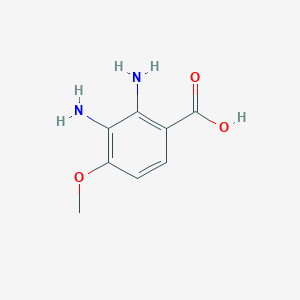
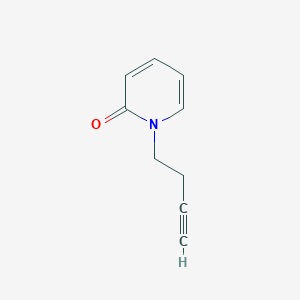
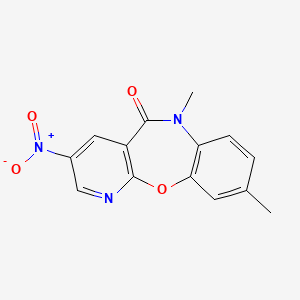

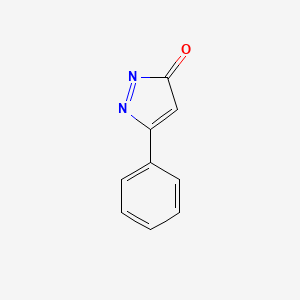

![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)
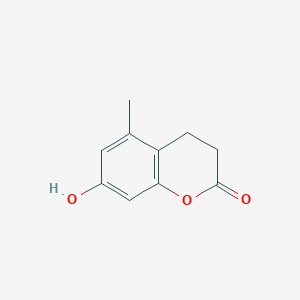


![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)
